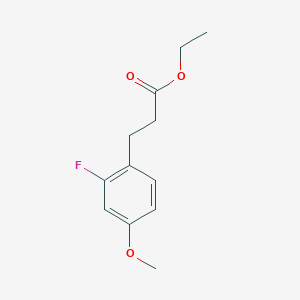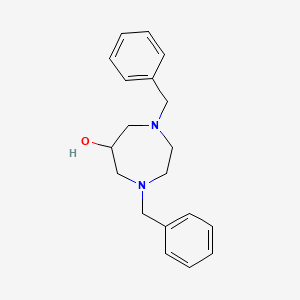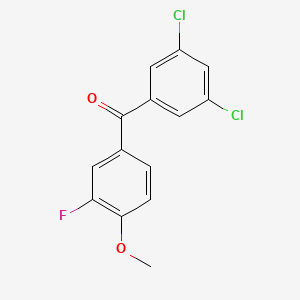
3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include functional group transformations and coupling reactions. For instance, the synthesis of functionalized 2,4'-dihydroxybenzophenones is achieved through a domino Michael/retro-Michael/Mukaiyama-aldol reaction, starting from 1,3-bis-silyl enol ethers and 3-methoxalylchromones . Another example is the synthesis of 3-fluoro-4-nitrophenol from 2,4-difluoronitrobenzene, which involves methoxylation and demethylation steps . These methods could potentially be adapted for the synthesis of 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is characterized by the presence of substituents on the benzene rings, which can significantly affect the physical and chemical properties of the molecules. The papers provided do not directly analyze the molecular structure of 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone, but techniques such as IR, 1H NMR, and 13C NMR are commonly used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzophenone derivatives often include halogenation, methoxylation, and the introduction of various functional groups. For example, the synthesis of a pyrazole derivative involves the reaction of an anisole with dichloromethyl methyl ether and titanium tetrachloride, followed by a series of steps including Grignard reaction, oxidation, and methylation . These reactions are indicative of the types of chemical transformations that might be used in the synthesis of 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their molecular structures. The presence of halogens and methoxy groups can affect properties such as solubility, boiling point, and reactivity. The papers do not provide specific data on the physical and chemical properties of 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone, but the synthesis of similar compounds suggests that they could be promising candidates for UV-A/B and UV-B filters due to their ability to absorb ultraviolet light .
Wissenschaftliche Forschungsanwendungen
Charge Control in SNAr Reaction
The study by Cervera, Marquet, and Martin (1996) explores the substitution reactions in certain halogenonitrobenzenes, which include compounds structurally similar to 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone. This research is significant for understanding orbital-controlled processes in chemical synthesis (Cervera, Marquet, & Martin, 1996).
Stability and Toxicity of Chlorinated Benzophenone Derivatives
Zhuang et al. (2013) conducted a study on the stability and toxicity of chlorinated benzophenone derivatives in water, which includes compounds similar to 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone. Their research offers insights into the environmental impact of these compounds (Zhuang et al., 2013).
Photophysical Behavior of Fluorogenic Molecules
Santra et al. (2019) investigated the photophysical behavior of fluorogenic molecules, such as DFHBI derivatives, which share similarities with 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone. This study is relevant for understanding the fluorescence properties and solvent interactions of such molecules (Santra et al., 2019).
Synthesis and Applications in Antibacterial Agents
Holla, Bhat, and Shetty (2003) explored the synthesis of fluorine-containing compounds, including derivatives of 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone, for potential use as antibacterial agents. Their research contributes to the development of new biologically active molecules (Holla, Bhat, & Shetty, 2003).
Fluorescent Sensor for Al3+ Detection
Ye et al. (2014) developed a fluorogenic chemosensor, which involves compounds similar to 3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone, for detecting Al3+ ions. This research highlights the application of such compounds in bio-imaging and environmental monitoring (Ye et al., 2014).
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBOZFBQHZZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

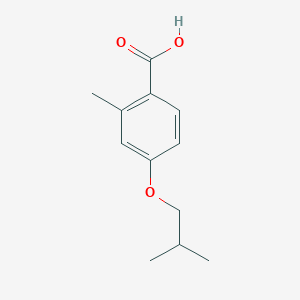
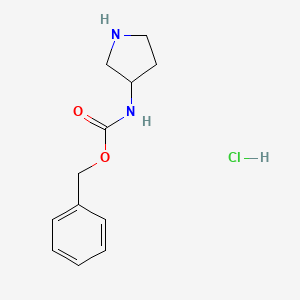
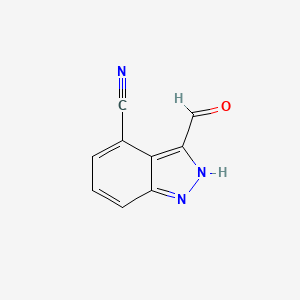
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)

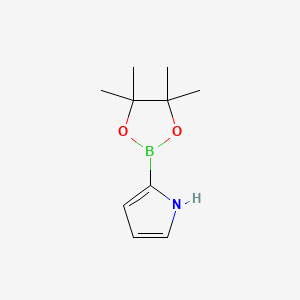
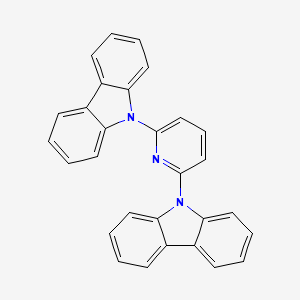
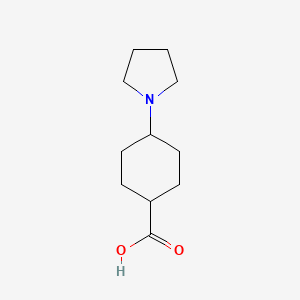
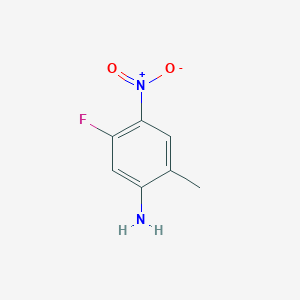
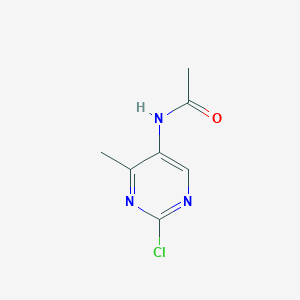
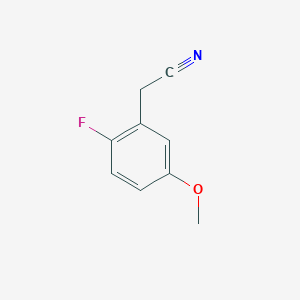
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)
